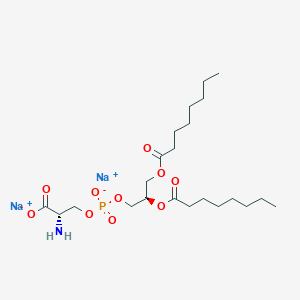

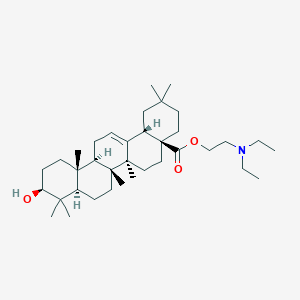

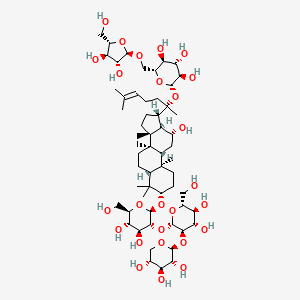

Sodium (S)-2-amino-3-((((R)-2,3-bis(octanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate

Overview

Description

This compound is a sodium salt of a complex organic molecule that contains an amino group (-NH2), a phosphoryl group (-PO3H2), and two octanoyloxy groups (-OCOC7H15). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the amino, phosphoryl, and octanoyloxy groups. The exact synthesis pathway would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The sodium ion would likely be associated with the negatively charged oxygen atom in the phosphoryl group .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis, especially under acidic or basic conditions. This would break the ester bond and produce a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications

Selective Reducing Agent : Sodium cyanohydridoborate (NaBH3CN), a related compound, has been identified as a selective reducing agent for a variety of organic functional groups. This compound demonstrates remarkable selectivity in the reduction of aldehydes and ketones, dependent on pH. It also offers an efficient method for synthesizing amino acids, including 15N labeling by using 15NH3 (Borch, Bernstein & Durst, 1971).

Water Oxidation Catalysts : Sodium periodate has been used to characterize water oxidation catalysts (WOCs) like iron tris(2-methylpyridyl)amine (TPA) and iron 1-(bis(2-methylpyridyl)amino)-2-methyl-2-propanoate (BPyA) salts. These complexes serve as homogeneous WOCs, demonstrating the potential of sodium derivatives in catalysis and energy applications (Parent et al., 2014).

Synthesis of Chiral Amino Alcohols : Sodium bis(2-methoxyethoxy)aluminum hydride, a related sodium compound, enables the rapid synthesis of pure optically active N-protected amino alcohols and peptide alcohols. This method is simple and efficient, avoiding the need for additional steps in derivatization and maintaining enantiomeric homogeneity (Juszczyk, Kasprzykowska & Kołodziejczyk, 2005).

Crystal Structure Analysis : The crystal structure of sodium-based compounds like warfarin sodium 2-propanol solvate has been extensively studied. These studies help in understanding the molecular composition and potential applications of such compounds in various fields (Sheth, Young & Grant, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2/t18-,19+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENVZFUZIJUCPU-QNCHGCKQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40NNa2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8]Cycloparaphenylene](/img/structure/B1494080.png)

![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)

![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)

![1-Fluoro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]-benzene](/img/structure/B1494113.png)